
N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide, also known as PHCCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of positive allosteric modulators (PAMs) that selectively target metabotropic glutamate receptor subtype 4 (mGluR4).
科学的研究の応用
N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to improve cognitive function, reduce motor deficits, and alleviate anxiety-like behaviors in animal models. N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide has also been investigated for its potential role in addiction and pain management.
作用機序
N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide acts as a positive allosteric modulator of mGluR4, which is a G-protein-coupled receptor that is primarily expressed in the brain. Activation of mGluR4 leads to the inhibition of neurotransmitter release, resulting in the modulation of synaptic transmission. N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide enhances the activity of mGluR4 by binding to a site on the receptor that is distinct from the glutamate binding site. This leads to an increase in the potency and efficacy of mGluR4 activation, resulting in the modulation of synaptic transmission.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide has been shown to modulate synaptic transmission in various brain regions, including the striatum, hippocampus, and prefrontal cortex. It has been shown to improve cognitive function, reduce motor deficits, and alleviate anxiety-like behaviors in animal models. N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide has also been shown to reduce the release of dopamine in the striatum, which is a key neurotransmitter involved in the pathophysiology of Parkinson's disease.
実験室実験の利点と制限
N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide has several advantages for lab experiments, including its high selectivity and potency for mGluR4, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide has some limitations, including its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide. One area of interest is the potential therapeutic applications of N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide in neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. Another area of interest is the development of more potent and selective PAMs for mGluR4, which could lead to the development of more effective therapies for these disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide on synaptic transmission and to identify potential off-target effects of this compound.
合成法
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide involves the reaction of 1-phenylcyclobutane-1-carboxylic acid with 4,6-dimethyl-2-amino pyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide.
特性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-1-phenylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-11-13(2)19-16(18-12)20-15(21)17(9-6-10-17)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQWUYKBJLUODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2(CCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

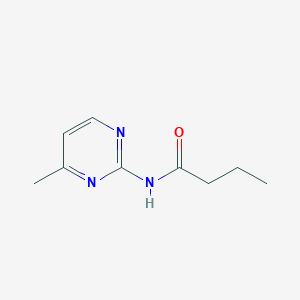
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)
![[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)

![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
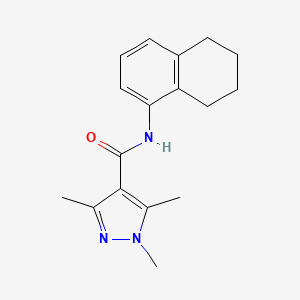
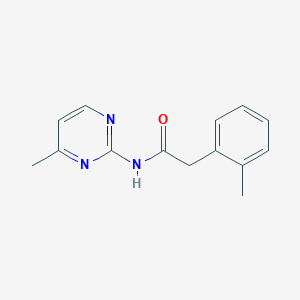
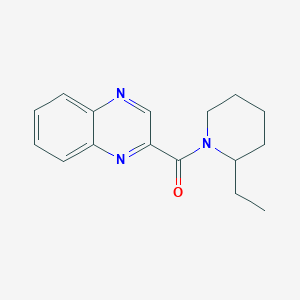
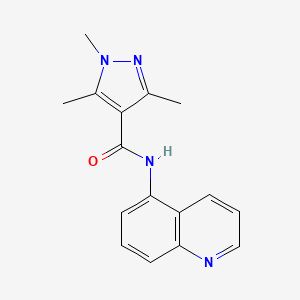
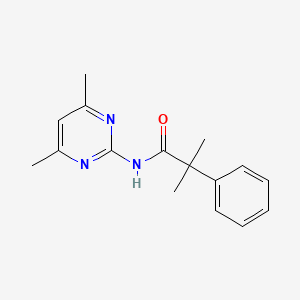
![N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506090.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7506096.png)

